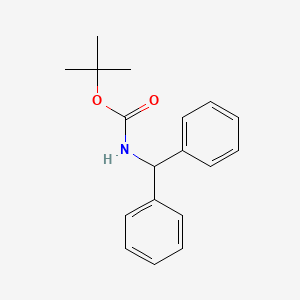

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester

Description

This compound belongs to the broader class of carbamates, which are widely utilized as intermediates in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions.

Key structural features:

Properties

CAS No. |

21420-61-1 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

tert-butyl N-benzhydrylcarbamate |

InChI |

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |

InChI Key |

BCZYEPKTMLTNCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Activation

This method, detailed in EP1669346A1, involves the carbonylation of (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester using bis(triphenylphosphine)palladium dichloride () under carbon monoxide pressure. The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by CO insertion and reductive elimination to form the carbonylative product.

Key Conditions

Advantages and Limitations

-

Isomeric Purity : Starting from isomerically pure p-toluidine avoids formation of regioisomers, eliminating the need for chromatographic purification.

-

Scalability : Demonstrated at 478.5 mmol scale with consistent yields, though Pd catalyst cost remains a constraint for large-scale applications.

Mixed Anhydride-Mediated Carbamate Condensation

Synthetic Pathway for tert-Butyl Carbamate Derivatives

CN102020589B describes the synthesis of tert-butyl carbamates via mixed anhydride intermediates. N-BOC-D-serine reacts with isobutyl chlorocarbonate () in ethyl acetate, forming an acyloxyphosphonium intermediate that undergoes nucleophilic attack by benzylamine.

Optimized Parameters

Critical Analysis

-

Side Reactions : Competing alkylation of benzylamine with excess chlorocarbonate reduces yields unless stoichiometry is tightly controlled.

-

Applications : Directly adaptable to diphenylmethyl variants by substituting benzylamine with diphenylmethylamine.

Phosgene-Free Synthesis Using Dialkyl Carbonates

Equilibrium-Driven Carbamate Formation

A phosgene-free route from TNO Publications employs dialkyl carbonates (e.g., dimethyl carbonate, DMC) and diphenylamine catalyzed by ionic liquids like [BMIM]Cl. The reaction equilibrium shifts toward carbamate formation via alcohol evaporation.

Performance Metrics

| Carbonate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMC | 130 | 7 | 80 |

| DEC | 130 | 7 | 57 |

| DPC | 130 | 7 | 9 |

Subsequent treatment with methylamine converts alkyl diphenylcarbamates to the target compound, though alkylation side reactions limit yields for DMC/DEC (4%) compared to DPC (81%).

Solvent-Dependent Amidation for Edoxaban Intermediates

Streamlined Amide Coupling

CA3087004A1 discloses a method for tert-butyl carbamates using ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and a cyclohexylamine derivative in organic solvents. The absence of salt intermediates reduces viscosity, enabling efficient stirring and higher purity.

Protocol

Industrial Relevance

-

Throughput : 1 kg-scale demonstrations show 87% yield, suitable for API manufacturing.

-

Cost Efficiency : Avoids expensive palladium catalysts, favoring economic viability.

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

| Method | Yield (%) | Purity (%) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Palladium Carbonylation | 85–90 | 95 | High | Moderate |

| Mixed Anhydride | 90–93 | 98 | Low | High |

| Dialkyl Carbonate | 55–81 | 90 | Moderate | High |

| Solvent Amidation | 87 | 95 | Low | High |

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carbamates or other oxidized derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Medicinal Chemistry

Overview

Carbamic acid derivatives are significant in drug design due to their ability to modify pharmacokinetic properties and enhance biological activity. The carbamate group is a common structural motif in many approved drugs and prodrugs.

Key Applications

- Inhibitors of Cholinesterase : Compounds derived from carbamic acid have been shown to exhibit potent cholinesterase inhibitory activity. For instance, N-acetylo-dimethyl carbamoxybenzylamine has demonstrated a pronounced inhibitory effect on cholinesterase, which is crucial for treating conditions like Alzheimer's disease and myasthenia gravis .

- Prodrugs : Carbamates are often designed as prodrugs that enhance the bioavailability of active pharmaceutical ingredients. Their hydrolysis in vivo releases the active drug, improving therapeutic efficacy .

Case Study: Febarbamate

Febarbamate is a muscle relaxant derived from carbamic acid that is effective in treating muscle spasms. Its mechanism involves central nervous system depression, which alleviates pain associated with musculoskeletal conditions .

Agricultural Applications

Overview

Carbamic acid esters are utilized in agriculture primarily as pesticides and herbicides due to their ability to inhibit specific enzyme functions in pests.

Key Applications

- Insecticides : Certain carbamate compounds act as insecticides by inhibiting acetylcholinesterase in insects, leading to paralysis and death. This mode of action is similar to that of organophosphate pesticides but generally has a shorter residual activity.

- Herbicides : Some carbamate derivatives are formulated as herbicides that target specific plant growth pathways, effectively controlling weed populations without harming crop plants.

Material Science

Overview

The unique properties of carbamic acid esters make them suitable for various applications in material science, particularly in polymer synthesis.

Key Applications

- Polymer Additives : Carbamate esters can be used as plasticizers or stabilizers in polymer formulations, enhancing flexibility and thermal stability.

- Coatings and Adhesives : These compounds are also explored for use in coatings and adhesives due to their adhesion-promoting properties and resistance to environmental degradation.

Data Table: Comparison of Selected Carbamic Acid Derivatives

| Compound Name | Application Type | Mechanism of Action | Key Benefits |

|---|---|---|---|

| N-acetylo-dimethylcarbamo | Cholinesterase Inhibitor | Inhibits acetylcholinesterase | Potential treatment for neurodegenerative diseases |

| Febarbamate | Muscle Relaxant | CNS depression | Relief from muscle spasms |

| Carbamate-based Insecticide | Pest Control | Acetylcholinesterase inhibition | Effective against a broad range of pests |

| Carbamate Polymer Additive | Material Science | Enhances flexibility and stability | Improves performance of polymer products |

Mechanism of Action

The mechanism of action of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares the target compound with key analogs from the evidence:

Key Observations :

- Steric Effects: The diphenylmethyl group in the target compound provides significant steric hindrance compared to methylcyclopropyl or cyanomethyl analogs, which may slow reaction kinetics but improve selectivity in catalytic processes .

- Pharmacological Relevance : Compounds with azetidinyl or aromatic groups (e.g., ) are often explored in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .

Biological Activity

Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester, commonly referred to as a carbamate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Carbamates

Carbamates are esters of carbamic acid and are known for their utility in various pharmaceutical applications. They often act as prodrugs that release active metabolites upon hydrolysis. The structure of carbamic acid esters can influence their biological activity significantly due to variations in steric and electronic properties.

The biological activity of carbamic acid esters is primarily linked to their ability to inhibit enzymes such as cholinesterases. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission. For instance, studies have shown that certain carbamates can effectively inhibit acetylcholinesterase (AChE), which is crucial for the termination of synaptic transmission in the nervous system.

Pharmacological Effects

- Anticholinergic Activity : Carbamates like the one discussed have demonstrated potential in treating conditions associated with excessive cholinergic activity.

- Neuroprotective Effects : Some carbamates exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

- Antimicrobial Properties : Certain derivatives have shown antimicrobial activity, making them candidates for developing new antibiotics.

Study 1: Inhibition of Acetylcholinesterase

In a study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of various carbamate derivatives on AChE. The results indicated that the diphenylmethyl carbamate exhibited significant inhibitory activity with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent for diseases like Alzheimer's disease .

Study 2: Neuroprotective Effects in Animal Models

A series of experiments conducted on rodent models assessed the neuroprotective effects of diphenylmethyl carbamate against neurotoxic agents. The findings revealed that treatment with this compound significantly reduced neuronal death and improved cognitive functions in treated animals compared to controls .

Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy explored the antimicrobial efficacy of diphenylmethyl carbamate against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antibiotic .

Data Tables

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A stereoselective approach involves the reduction of a nitroketone intermediate using sodium borohydride in a solvent mixture (e.g., alcohol and halogenated solvent) at low temperatures (-15°C to 0°C), achieving >78% yield and >99% chiral purity . For non-stereoselective routes, tert-butoxycarbonyl (Boc) protection of amines followed by coupling with diphenylmethyl isocyanates is typical. Solvent choice (e.g., THF, DCM) and catalysts (e.g., DMAP) significantly influence reaction efficiency.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Characterization relies on NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry. For example, tert-butyl and diphenylmethyl groups are identified via distinct proton signals (e.g., δ 1.23–1.50 ppm for Boc methyl groups) and aromatic resonances (δ 7.2–7.5 ppm) . Mass spectrometry (ESI+) confirms molecular weight (e.g., m/z 439 [M+23]+ for related carbamates). Elemental analysis (C, H, N) validates purity, with deviations >0.5% indicating impurities .

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Discrepancies often arise from substituent effects. For example:

| Structural Feature | Biological Impact | Source Compound |

|---|---|---|

| Hydroxyl group (-OH) | Enhances reactivity but reduces stability | analog |

| tert-Butyl ester | Improves solubility and metabolic stability | Target compound |

| Diphenylmethyl moiety | Increases lipophilicity and target affinity | Target compound |

Experimental Design:

- Conduct comparative assays (e.g., enzyme inhibition, cytotoxicity) using analogs with systematic substitutions.

- Use molecular docking to correlate steric/electronic features with activity.

Advanced: How can enzymatic methods improve stereoselective synthesis of this carbamate?

Methodological Answer:

Biotransformation using Rhodococcus erythropolis SC 13845 achieves enantioselective hydroxylation of prochiral intermediates (e.g., converting [(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]carbamate to (1S,2R)-hydroxy derivatives with 99.4% ee) . Key Parameters:

- Optimize microbial growth phase (log-phase cells show higher enzyme activity).

- Control reaction pH (6.5–7.5) and temperature (25–30°C) to stabilize enzymes.

- Compare with chemical methods (e.g., Sharpless asymmetric dihydroxylation) for cost and scalability trade-offs.

Advanced: What analytical techniques differentiate this compound from structurally similar carbamates?

Methodological Answer:

| Technique | Diagnostic Marker | Example |

|---|---|---|

| Chiral HPLC | Retention time shifts for enantiomers | Separates (1S,2R) vs (1R,2S) |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹) for carbamate | Confirms ester linkage |

| X-ray Crystallography | tert-Butyl group spatial orientation | Resolves stereochemistry |

Data Interpretation:

- Overlay crystallographic data with computational models (e.g., DFT-optimized structures) to validate conformers.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and goggles.

- Ventilation: Work in a fume hood due to potential respiratory irritation (evidenced by SDS data for related carbamates) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced: How does solvent polarity influence reaction outcomes in carbamate synthesis?

Methodological Answer:

| Solvent | Dielectric Constant (ε) | Impact on Reaction |

|---|---|---|

| Dichloromethane | 8.9 | Favors SN2 mechanisms |

| THF | 7.5 | Stabilizes intermediates via coordination |

| Methanol | 32.7 | Accelerates hydrolysis; avoid for Boc protection |

Optimization Workflow:

- Screen solvents using design of experiments (DoE) to balance polarity and stability.

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.